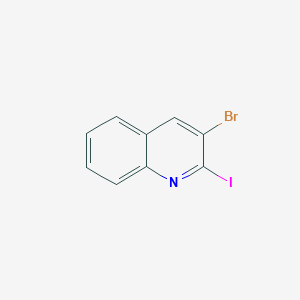

3-Bromo-2-iodoquinoline

Description

Overview of Quinolines as Privileged Scaffolds in Chemical Synthesis

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of synthetic organic chemistry. rsc.org Its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, making them integral to the development of new drugs. nih.govnih.govresearchgate.net The quinoline nucleus is a common feature in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govrsc.org This wide range of bioactivities has spurred continuous research into more efficient methods for synthesizing quinoline derivatives. nih.gov The versatility of the quinoline structure allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties to achieve desired therapeutic effects. researchgate.netmdpi.com

Strategic Importance of Halogenation in Modulating Reactivity and Synthetic Utility of Quinoline Derivatives

The introduction of halogen atoms into the quinoline ring is a powerful strategy for modulating the chemical reactivity and enhancing the synthetic utility of these derivatives. escholarship.orgbeilstein-journals.org Halogenation can significantly influence the electronic properties of the quinoline scaffold, which in turn affects its biological activity and metabolic stability. mdpi.comacs.org Halogenated quinolines serve as versatile intermediates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are fundamental for the construction of more complex molecules. researchgate.net This strategic functionalization provides a handle for introducing a wide range of substituents at specific positions on the quinoline core, thereby enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. researchgate.netresearchgate.net

Specific Focus on Polyhalogenated Quinolines, Highlighting 3-Bromo-2-iodoquinoline as a Key Intermediate

Among the various halogenated quinolines, polyhalogenated derivatives are of particular interest due to their enhanced reactivity and potential as building blocks for complex molecular architectures. nih.govnih.gov this compound stands out as a particularly valuable synthetic intermediate. researchgate.net This ortho-dihalosubstituted heteroarene is an excellent coupling partner in numerous palladium-catalyzed cross-coupling reactions. researchgate.net The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, stepwise functionalization, providing a high degree of control in the synthesis of polysubstituted quinolines.

Physical and Chemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₅BrIN |

| Molecular Weight | 333.95 g/mol |

| CAS Number | 898559-23-4 |

| Appearance | Solid |

| Melting Point | 117-123 °C |

| InChI | 1S/C9H5BrIN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H |

| InChI Key | JOMFAVRBFOBWQA-UHFFFAOYSA-N |

| SMILES | Brc1cc2ccccc2nc1I |

Table 1: Physical and Chemical Properties of this compound. Data sourced from sigmaaldrich.com.

Synthesis of this compound

A known method for the synthesis of this compound involves a multi-step process starting from 3-iodoquinoline (B1589721). The initial step is the oxidation of 3-iodoquinoline using m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide derivative. This intermediate is then rearranged to furnish 3-iodoquinolin-2-one. The final step is a dehydrative bromination using phosphorus oxybromide (POBr₃) to yield the target compound, this compound. conicet.gov.ar

Spectroscopic Data of this compound

Reactivity and Synthetic Applications of this compound

This compound is a versatile building block in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position while leaving the bromine at the 3-position intact for subsequent transformations.

A notable application of this compound is in the synthesis of N-substituted-pyrrolo[3,4-b]quinoline-1,3-diones. This is achieved through a highly chemoselective palladium-catalyzed carbonylative imidazation-cyclization reaction in a one-pot approach. researchgate.net In this process, this compound reacts with primary amines and carbon monoxide in the presence of a palladium catalyst and a bidentate ligand like XantPhos or dppp. researchgate.net This methodology demonstrates excellent tolerance for various functional groups and can be performed under both atmospheric and high-pressure conditions of carbon monoxide. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMFAVRBFOBWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10708025 | |

| Record name | 3-Bromo-2-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898559-23-4 | |

| Record name | 3-Bromo-2-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898559-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiles of 3 Bromo 2 Iodoquinoline

Transition-Metal-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-iodoquinolineorganic-chemistry.orgfishersci.ca

Transition-metal catalysis, particularly with palladium, has become an indispensable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 3-Bromo-2-iodoquinoline readily participates in these reactions, with the iodine at the C2 position being significantly more reactive than the bromine at the C3 position. This reactivity difference is a cornerstone of its synthetic utility.

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides. thieme-connect.de In this reaction, a carbon monoxide molecule is inserted between an aryl halide and an amine. For this compound, this reaction is expected to occur selectively at the more labile C-I bond. The process typically involves a palladium(0) catalyst which undergoes oxidative addition to the aryl iodide bond. Subsequent coordination of carbon monoxide, followed by nucleophilic attack by an amine, and finally reductive elimination, yields the corresponding amide and regenerates the catalyst. organic-chemistry.org

While specific studies on the aminocarbonylation of this compound are not extensively detailed in the provided search results, the general mechanism is well-established for various iodoarenes. nih.govnih.gov The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov For instance, systems using palladium acetate (B1210297) [Pd(OAc)2] with a suitable phosphine (B1218219) ligand like triphenylphosphine (B44618) (TPP) or Xantphos in the presence of a base are common. thieme-connect.denih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation of Aryl Iodides

| Catalyst System | Carbon Monoxide Source | Amine Nucleophile | Base | Solvent | Typical Temperature |

| Pd(OAc)₂ / TPP | CO gas (e.g., 60 bar) | Primary/Secondary Amines | Et₃N | DMF | 100 °C |

| PdCl₂(MeCN)₂ / Ligand | CO gas (e.g., 40 bar) | Aryl/Alkylamines | - | Dichloromethane | 120 °C |

| {Pd(allyl)Cl}₂ / Ligand | CO gas | Primary Amides | DBU or Et₃N | DMF or 1,4-Dioxane | Room Temp - High Temp |

This table presents generalized conditions based on aminocarbonylation reactions of various aryl iodides and bromides. organic-chemistry.orgnih.govnih.gov The optimal conditions for this compound would require specific experimental validation.

The differential reactivity of the C-I and C-Br bonds in this compound allows for sequential and site-selective cross-coupling reactions. The carbon-iodine bond at the C2 position is more susceptible to oxidative addition by palladium(0) catalysts than the carbon-bromine bond at C3. This enables selective functionalization at the C2 position while leaving the C3-Br bond intact for subsequent transformations. reddit.comlibretexts.org

Suzuki-Miyaura Coupling : This reaction creates a new carbon-carbon bond by coupling the organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, the Suzuki-Miyaura reaction can be performed selectively at the C2-iodo position under carefully controlled conditions. researchgate.netorganic-chemistry.org

Heck Reaction : The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Similar to other palladium-catalyzed couplings, the reaction with this compound would preferentially occur at the C2-iodo position. researchgate.netbeilstein-journals.org This allows for the introduction of vinyl groups at this position.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-I bond means that Sonogashira coupling on this compound will selectively yield the 2-alkynyl-3-bromoquinoline derivative. libretexts.orgyoutube.com This selectivity has been demonstrated in analogous systems like 2-bromo-4-iodoquinoline, where the acetylene (B1199291) adds to the site with the more reactive iodide substituent. libretexts.org

Table 2: Chemoselectivity in Cross-Coupling Reactions of Dihaloquinolines

| Reaction Type | Reagent | Position of Primary Reaction | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | C2 (Iodine) | 2-Aryl-3-bromoquinoline |

| Heck | Alkene (e.g., Styrene) | C2 (Iodine) | 3-Bromo-2-vinylquinoline |

| Sonogashira | Terminal Alkyne | C2 (Iodine) | 2-Alkynyl-3-bromoquinoline |

This table is based on the general principles of palladium-catalyzed cross-coupling reactions where the C-I bond is more reactive than the C-Br bond. libretexts.org

Direct arylation is an evolving field in organic chemistry that involves the formation of a carbon-carbon bond between an aryl halide and a C-H bond of another aromatic compound, thus avoiding the pre-functionalization required in traditional cross-coupling reactions. nih.govrsc.org Palladium catalysts are commonly employed for these transformations. berkeley.edu While specific examples involving this compound are not detailed in the search results, the principles suggest that direct arylation would likely occur at the more reactive C2-iodo position.

Direct alkynylation follows a similar principle, coupling a C-H bond of a terminal alkyne directly with an aryl halide. These reactions often proceed under copper or palladium catalysis and can offer a more atom-economical route to alkynylated products compared to the Sonogashira reaction.

Nucleophilic Substitution Reactions on 3-Bromo-2-iodoquinolinewikipedia.org

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. However, the electron-withdrawing nature of the quinoline (B57606) ring system can facilitate such reactions under certain conditions, particularly at positions activated by the ring nitrogen.

In the context of nucleophilic substitution on dihalogenated aromatic systems, the relative reactivity of the halogens is a key consideration. Generally, the ease of displacement follows the order I > Br > Cl > F, which correlates with the strength of the carbon-halogen bond. Therefore, it is expected that the iodine atom at the C2 position of this compound would be more susceptible to nucleophilic displacement than the bromine atom at the C3 position. However, transition metal-catalyzed cross-coupling reactions are typically more efficient and selective for modifying such scaffolds than direct nucleophilic substitution. reddit.com

Formation and Reactivity of Organometallic Reagents Derived from 3-Bromo-2-iodoquinolinethieme-connect.de

Organometallic reagents, such as Grignard or organolithium compounds, are potent nucleophiles widely used for forming new carbon-carbon bonds. fishersci.cautexas.edulibretexts.org They are typically prepared through the reaction of an organic halide with an electropositive metal. wikipedia.orgwikipedia.org

The formation of an organometallic reagent from this compound can be achieved through a metal-halogen exchange reaction. wikipedia.org This reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl. harvard.edu Consequently, treating this compound with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would selectively replace the iodine atom at the C2 position with lithium, generating 3-bromo-2-lithiated-quinoline. harvard.eduias.ac.in

This newly formed organolithium species is a powerful nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups at the C2 position of the quinoline ring, while the C3-bromo position remains available for subsequent reactions. ias.ac.inmdpi.com

Table 3: Predicted Reactivity for Organometallic Reagent Formation

| Reagent | Reaction Type | Selective Position | Intermediate Formed |

| n-BuLi or t-BuLi | Lithium-Halogen Exchange | C2 (Iodine) | 3-Bromoquinolin-2-yl-lithium |

| Mg metal | Grignard Formation | C2 (Iodine) | (3-Bromoquinolin-2-yl)magnesium iodide |

This table illustrates the expected selectivity based on the higher reactivity of the C-I bond in metal-halogen exchange and Grignard formation reactions. harvard.edu

Lithium-Halogen Exchange and Grignard Reagent Formation

Metal-halogen exchange is a powerful method for the formation of organometallic reagents, which are pivotal intermediates for creating new carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of both bromine and iodine atoms raises questions of selectivity in these transformations.

Lithium-Halogen Exchange:

The lithium-halogen exchange reaction typically involves the treatment of an organic halide with an organolithium reagent, such as n-butyllithium (n-BuLi). The rate of this exchange is significantly influenced by the nature of the halogen, following the general trend I > Br > Cl. wikipedia.orgharvard.edu This reactivity difference is attributed to the weaker C-I bond compared to the C-Br bond, making the iodine more susceptible to exchange.

For this compound, treatment with n-BuLi at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is expected to result in a highly regioselective exchange at the C-2 position. This selective exchange would yield 3-bromo-2-quinolyllithium as the primary organometallic intermediate. This selectivity is analogous to the observed reactivity of other dihaloarenes where the heavier halogen undergoes preferential exchange. Studies on related bromoquinolines have demonstrated the feasibility of lithium-bromine exchange to form the corresponding quinolyllithium species, which can then be trapped with various electrophiles. researchgate.net The highly reactive nature of the generated 2-quinolyllithium species allows for subsequent reactions with a wide range of electrophiles to introduce new functionalities at the C-2 position.

Grignard Reagent Formation:

The formation of Grignard reagents involves the reaction of an organic halide with magnesium metal. wikipedia.org The reactivity of organic halides towards magnesium follows a similar trend to that of lithium-halogen exchange, with iodides being more reactive than bromides. adichemistry.com Consequently, the reaction of this compound with magnesium metal in a suitable solvent like THF or diethyl ether would be expected to preferentially form the Grignard reagent at the C-2 position, yielding 3-bromo-2-(magnesioiodo)quinoline.

It is important to note that the formation of Grignard reagents can sometimes be challenging and may require activation of the magnesium surface. mnstate.edu Common activators include iodine or 1,2-dibromoethane. wikipedia.org An alternative approach to generate the Grignard reagent is through a halogen-magnesium exchange reaction, for instance, by treating the haloquinoline with a pre-formed Grignard reagent like isopropylmagnesium chloride. wikipedia.org This method can offer advantages in terms of functional group tolerance. For 3-bromoquinoline (B21735), it has been shown that a bromine-magnesium exchange can be achieved using lithium tributylmagnesate. sigmaaldrich.com

| Transformation | Reagent | Expected Major Product | Selectivity Principle |

| Lithium-Halogen Exchange | n-Butyllithium (n-BuLi) | 3-Bromo-2-quinolyllithium | C-I bond is kinetically favored for exchange over C-Br bond. |

| Grignard Reagent Formation | Magnesium (Mg) | 3-Bromo-2-(magnesioiodo)quinoline | C-I bond is more reactive towards oxidative addition of Mg than the C-Br bond. |

Chemo- and Regioselective Functionalization of Halogen Atoms in this compound

The distinct electronic properties and bond strengths of the C-I and C-Br bonds in this compound are the foundation for its chemo- and regioselective functionalization, particularly in the context of transition metal-catalyzed cross-coupling reactions.

The greater reactivity of the C-I bond compared to the C-Br bond is a well-established principle in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This differential reactivity allows for the selective functionalization of the C-2 position while leaving the C-3 bromine atom intact for subsequent transformations. This stepwise approach enables the synthesis of diverse di- and polysubstituted quinolines from a single, readily available precursor.

For instance, a palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid would be expected to proceed with high selectivity at the C-2 position. Similarly, Sonogashira coupling with a terminal alkyne would also favor reaction at the more reactive C-I bond. The resulting 3-bromo-2-substituted quinoline can then be subjected to a second cross-coupling reaction under potentially more forcing conditions to functionalize the C-3 position. This sequential functionalization strategy provides a powerful tool for the construction of complex molecular architectures based on the quinoline framework.

The choice of catalyst, ligands, and reaction conditions can further influence the selectivity of these transformations. Research on dihaloquinolines has shown that high levels of regioselectivity can be achieved in Suzuki couplings, although it can be more challenging compared to other dihaloheteroaromatics. researchgate.net

| Reaction Type | Catalyst/Reagents | Position of Initial Functionalization | Rationale for Selectivity |

| Suzuki Coupling | Pd Catalyst, Boronic Acid, Base | C-2 | Higher reactivity of C-I bond in oxidative addition to Pd(0) complex. |

| Sonogashira Coupling | Pd/Cu Catalysts, Terminal Alkyne, Base | C-2 | Preferential oxidative addition at the C-I bond. |

| Heck Coupling | Pd Catalyst, Alkene, Base | C-2 | Greater propensity of the C-I bond to undergo oxidative addition. |

| Carbonylative Reactions | Pd Catalyst, CO, Nucleophile | C-2 | The C-I bond is more readily activated for carbonylative cross-coupling. |

The ability to selectively manipulate the two halogen atoms in this compound underscores its significance as a versatile building block in medicinal chemistry and materials science, where the precise placement of substituents on the quinoline ring is crucial for modulating biological activity and physical properties.

Role of 3 Bromo 2 Iodoquinoline As a Versatile Synthetic Intermediate

Precursor for Complex Fused Heterocyclic Systems

The rigid quinoline (B57606) core is a common motif in pharmacologically active compounds and natural products. The ability to build additional rings onto this scaffold is a powerful strategy for developing novel chemical entities. 3-Bromo-2-iodoquinoline serves as an excellent starting point for such endeavors, enabling the regioselective synthesis of elaborate fused polycyclic structures.

Synthesis of Pyrroloquinolinediones and Quinolinedicarboxylates

The synthesis of fused heterocyclic systems such as pyrroloquinolinediones is an area of significant interest. While catalyst-free, one-pot methods have been developed for synthesizing these structures from precursors like 2-azido benzaldehydes, the strategic functionalization of pre-formed quinoline rings offers an alternative and powerful approach. researchgate.netrsc.org Specifically, this compound has been employed in palladium-catalyzed reactions to generate novel N-substituted pyrrolo[3,4-b]quinoline-1,3-diones. researchgate.net This transformation proceeds through a highly chemoselective carbonylative imidazation-cyclization reaction, demonstrating the compound's utility in accessing complex scaffolds in a controlled, one-pot synthesis. researchgate.net

Construction of Fused Tetracyclic Quinoline Derivatives

The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound is particularly advantageous for constructing fused tetracyclic systems. The C-I bond is more susceptible to oxidative addition to palladium(0) than the C-Br bond, allowing for selective initial coupling at the C2 position.

This chemoselectivity has been exploited in the synthesis of 10H-indolo[3,2-b]quinolines and 6H-indolo[2,3-b]quinolines. A key step involves a palladium-catalyzed Suzuki reaction between this compound and 2-bromophenylboronic acid. The reaction proceeds with high regioselectivity to yield 3-bromo-2-(2-bromophenyl)quinoline, which serves as a crucial precursor for subsequent intramolecular cyclization reactions to form the desired tetracyclic indole-fused quinoline core.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

|---|---|---|---|---|

| This compound | 2-Bromophenylboronic acid | Palladium Catalyst | 3-Bromo-2-(2-bromophenyl)quinoline | 60% |

Building Block for Highly Functionalized and Polyhalogenated Quinoline Analogues

The distinct electronic properties of the iodo and bromo substituents make this compound an ideal substrate for creating highly functionalized quinoline analogues. Chemists can leverage a wide array of metal-catalyzed cross-coupling reactions—such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and carbonylative couplings—to selectively replace the halogen atoms with a variety of carbon- and heteroatom-based groups.

The greater reactivity of the C-I bond typically allows for its selective transformation while leaving the C-Br bond intact for a subsequent, different coupling reaction. This stepwise approach enables the introduction of two different substituents at the C2 and C3 positions in a controlled manner, providing access to a vast chemical space of disubstituted quinolines that would be difficult to achieve through other synthetic routes.

Applications in the Directed Synthesis of Diverse Chemical Libraries

In modern drug discovery, the synthesis of chemical libraries containing a multitude of structurally related compounds is essential for screening against biological targets. The predictable and versatile reactivity of this compound makes it an excellent scaffold for combinatorial chemistry and the generation of diverse quinoline-based libraries. nih.gov

By employing parallel synthesis techniques, a single precursor, this compound, can be reacted with a large set of building blocks (e.g., various boronic acids in Suzuki couplings or a range of amines in Buchwald-Hartwig aminations). This strategy allows for the rapid and efficient production of hundreds or thousands of unique, highly functionalized quinoline derivatives, accelerating the identification of lead compounds in drug development programs. rsc.org

Contribution to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry via Derivative Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. nih.govmdpi.com These investigations rely on the systematic modification of a lead compound's structure to identify key pharmacophores and optimize properties like potency, selectivity, and metabolic stability.

Design and Synthesis of Functionalized Quinoline Analogues for SAR Investigations

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The ability to synthesize a wide array of analogues is crucial for conducting thorough SAR studies. This compound is an invaluable tool in this context. Its capacity for selective, stepwise functionalization at two distinct positions allows medicinal chemists to systematically explore the chemical space around the quinoline core.

For instance, by keeping a substituent at the C2 position constant, a library of analogues can be generated by varying the group at the C3 position, and vice versa. This systematic approach provides clear data on how modifications at each site impact the target activity, guiding the rational design of more effective therapeutic agents. The functionalization of the quinoline ring is a transformative strategy that significantly expands the chemical space and enhances the pharmacological profile of its derivatives. nih.govrsc.org This strategic modification is central to the development of novel drug candidates with improved efficacy and selectivity. rsc.org

Mechanistic Insights and Theoretical Investigations Pertaining to 3 Bromo 2 Iodoquinoline

Elucidation of Reaction Mechanisms for Synthetic Pathways Involving 3-Bromo-2-iodoquinoline

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of the selective functionalization of this compound. The C-I bond is weaker and more readily undergoes reactions such as cross-coupling, allowing for sequential and site-selective modifications.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to its distinct halogen functionalities. The generally accepted mechanism for these reactions, such as the Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving a palladium catalyst.

The key steps in the catalytic cycle are:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The aryl halide (in this case, the C-I bond of this compound) reacts with the Pd(0) complex, breaking the C-I bond and inserting the palladium to form a Pd(II) intermediate. This step is typically the rate-determining step. The greater reactivity of the C-I bond compared to the C-Br bond ensures that oxidative addition occurs selectively at the 2-position of the quinoline (B57606) ring.

Transmetalation : The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) then transfers its organic group to the Pd(II) complex, displacing the halide. This step requires the presence of a base to activate the organoboron species.

Reductive Elimination : In the final step, the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This chemoselectivity allows for iterative cross-coupling strategies. First, a coupling reaction is performed at the more reactive C-2 iodo position. The resulting 2-substituted-3-bromoquinoline can then undergo a second, distinct cross-coupling reaction at the C-3 bromo position.

Table 1: Relative Reactivity of Aryl Halides in Oxidative Addition

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition |

| Ar-I | > Ar-Br > Ar-Cl > Ar-F |

| Ar-Br | > Ar-Cl > Ar-F |

| Ar-Cl | > Ar-F |

| Ar-F | Slowest |

This table illustrates the general trend in reactivity, which allows for the selective functionalization of dihalogenated substrates like this compound.

While less common than cross-coupling, this compound and related heterocyclic systems can potentially undergo rearrangement and cycloaddition reactions.

Rearrangement Reactions: In the presence of strong nucleophiles, particularly amides, heterocyclic systems can undergo rearrangement via the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). This pathway is distinct from standard aromatic nucleophilic substitution. For a haloquinoline, the proposed ANRORC mechanism would involve:

Addition: A nucleophile adds to an electron-deficient carbon atom of the quinoline ring, forming a sigma complex.

Ring Opening: The heterocyclic ring cleaves, typically between the nitrogen and the carbon bearing the nucleophile, to form a more stable open-chain intermediate.

Ring Closure: The intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring, often expelling the original ring nitrogen atom in the process.

Cycloaddition Reactions: The quinoline ring system can participate as a component in cycloaddition reactions, although its aromaticity makes it less reactive than simple alkenes or dienes. A plausible pathway is a formal [4+2] cycloaddition (Diels-Alder type reaction), where a portion of the quinoline ring acts as the diene or dienophile. For example, the synthesis of 3-haloquinoline derivatives has been achieved through a formal [4+2] cycloaddition between an in situ generated N-aryliminium ion and a haloacetylene. This type of reaction involves the formation of a six-membered ring through a concerted pericyclic mechanism, governed by the overlap of the frontier molecular orbitals (HOMO and LUMO) of the reacting species.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting molecular properties, and understanding the factors that control chemical reactivity and selectivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study the mechanisms of complex organic and organometallic reactions involving substrates like this compound.

By applying DFT calculations, researchers can:

Model Geometries: Optimize the three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate Energies: Determine the relative energies of these species to map out the potential energy surface of a reaction. This allows for the identification of the most likely reaction pathway and the calculation of activation barriers, which are related to the reaction rate.

Analyze Electronic Structure: Investigate properties such as charge distribution and molecular orbitals to understand how electronic effects influence the stability of intermediates and the feasibility of transition states.

For the palladium-catalyzed cross-coupling of this compound, DFT studies can elucidate the energetics of the oxidative addition step for both the C-I and C-Br bonds, providing a quantitative explanation for the observed chemoselectivity. These calculations can model the palladium complex and the haloquinoline substrate, revealing the precise structural changes and energy profiles during the bond-breaking and bond-forming processes of the catalytic cycle.

Table 2: Applications of DFT in Mechanistic Studies

| Application | Description |

| Transition State Search | Locating the highest energy point along the reaction coordinate, which determines the activation energy. |

| Intermediate Stability | Calculating the relative energies of potential intermediates (e.g., Pd(II) complexes) to determine their lifetimes and roles in the mechanism. |

| Reaction Pathway Mapping | Connecting reactants, transition states, and products to construct a complete energy profile of the reaction mechanism. |

| Selectivity Prediction | Comparing the activation energies of competing pathways (e.g., reaction at C-I vs. C-Br) to predict the major product. |

Computational methods are increasingly used to predict spectroscopic data, which serves as a valuable tool for confirming the identity of newly synthesized compounds. DFT calculations can accurately predict nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C) and infrared (IR) vibrational frequencies.

The process typically involves:

Optimizing the geometry of the proposed molecular structure using DFT.

Calculating the NMR shielding tensors or vibrational frequencies for that optimized geometry.

Comparing the computationally predicted spectrum with the experimentally measured spectrum.

A strong correlation between the predicted and experimental data provides compelling evidence for the proposed structure. This is particularly useful for unambiguously assigning the structure of products resulting from the selective functionalization of this compound, confirming whether a reaction occurred at the C-2 or C-3 position.

Stereochemical Aspects and Chirality Transfer in Reactions Involving this compound

While many reactions involving this compound focus on achiral modifications of the aromatic ring, the potential for creating new stereocenters exists, particularly when introducing complex substituents via cross-coupling or other functionalization reactions.

Currently, specific studies detailing chirality transfer or highly stereoselective reactions originating from this compound are not widely documented in the literature. However, general principles of stereochemistry can be applied to predict potential outcomes.

If a reaction involving this compound leads to the formation of a new chiral center on a substituent attached to the quinoline ring, the stereochemical outcome would be influenced by several factors:

Steric Hindrance: The bulky, planar quinoline scaffold can sterically direct an incoming reagent to approach from the less hindered face of a reactive intermediate, leading to a preference for one stereoisomer over another.

Chiral Catalysts or Reagents: The use of chiral ligands on a metal catalyst (in cross-coupling) or the use of chiral auxiliaries or reagents can induce asymmetry and lead to the enantioselective or diastereoselective formation of the product.

Substrate Control: If the coupling partner already contains a stereocenter, it can influence the configuration of the newly formed stereocenter, a process known as diastereoselective synthesis.

For example, in a hypothetical cycloaddition reaction where the quinoline ring acts as a dienophile, the diene could approach from either face of the quinoline plane. The substitution pattern on the quinoline could create a facial bias, leading to a diastereomeric excess in the cycloadduct. While specific examples for this compound are scarce, these principles form the basis for designing potential stereoselective syntheses using this versatile building block.

Q & A

(Basic) What safety protocols are critical when handling 3-Bromo-2-iodoquinoline in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-impermeable gloves (EN 374-compliant), safety goggles with side shields (EN 166/NIOSH), and flame-resistant lab coats to prevent skin/eye contact .

- Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. Store containers tightly closed in dry, cool, and ventilated areas away from incompatible materials .

- Emergency Response: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Use dry chemical or CO₂ fire extinguishers for fires .

(Basic) What synthetic routes are typically used to prepare this compound?

Methodological Answer:

- Halogenation of Quinoline Core: Sequential electrophilic substitution on quinoline using bromine (Br₂) and iodine (I₂) under controlled conditions. For regioselectivity, employ directing groups (e.g., –NO₂) followed by deprotection .

- Cross-Coupling Precursor: Utilize Suzuki-Miyaura or Ullmann coupling with pre-functionalized quinoline intermediates. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF) to enhance yield .

(Advanced) How can competing side reactions be minimized in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Selection: Use PdCl₂(dppf) for selective activation of the C–I bond over C–Br, leveraging the stronger oxidative addition tendency of iodine .

- Temperature Control: Maintain reactions at 60–80°C to suppress undesired homo-coupling. Monitor progress via TLC or GC-MS to terminate reactions at optimal conversion .

(Advanced) What analytical strategies validate the regioselectivity of nucleophilic substitutions in this compound derivatives?

Methodological Answer:

- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts to identify substitution patterns. For example, downfield shifts in aromatic protons near iodine indicate C–I bond retention .

- X-ray Crystallography: Resolve crystal structures to confirm bond lengths and angles, particularly distinguishing C–Br vs. C–I reactivity .

(Basic) Which analytical techniques are essential for assessing purity and structural integrity post-synthesis?

Methodological Answer:

- HPLC-MS: Quantify purity (>95%) and detect halogenated byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis: Confirm Br/I stoichiometry via combustion analysis or ICP-OES .

(Advanced) How do steric/electronic factors influence this compound’s reactivity in metal-catalyzed transformations?

Methodological Answer:

- Steric Effects: The bulky iodine atom at position 2 hinders approach of catalysts to the C–Br bond, favoring reactivity at less hindered sites.

- Electronic Effects: Electron-withdrawing halogens increase electrophilicity of the quinoline ring, accelerating oxidative addition in Pd-catalyzed reactions .

(Basic) What storage conditions prevent degradation of this compound?

Methodological Answer:

- Environment: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation .

- Incompatibilities: Separate from reducing agents, strong acids/bases, and foodstuffs to avoid hazardous reactions .

(Advanced) Can computational modeling predict the biological target affinity of this compound derivatives?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Validate with MD simulations to assess binding stability .

- QSAR Studies: Correlate halogen substitution patterns with IC₅₀ values from enzyme inhibition assays to guide lead optimization .

(Basic) How should waste containing this compound be disposed of responsibly?

Methodological Answer:

- Neutralization: Treat with sodium thiosulfate to reduce halogenated residues before disposal.

- Regulatory Compliance: Incinerate in licensed facilities with flue gas scrubbing to prevent environmental release .

(Advanced) What evidence supports this compound’s utility in photoactive materials?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.